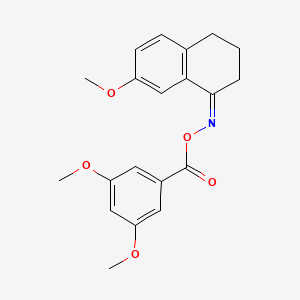
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime, also known as 7-MeO-DNOC, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the activation of the mitochondrial pathway of apoptosis. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neuronal cells, it has been shown to protect against oxidative stress and reduce inflammation. In plants, it has been shown to inhibit the growth of weeds by interfering with the photosynthetic process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime in lab experiments is its potent apoptotic activity, which makes it a useful tool for studying the mechanisms of apoptosis. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling and administering the compound.
Zukünftige Richtungen
There are several potential future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime. One area of interest is the development of new cancer therapies based on the compound's apoptotic activity. Another area of interest is the investigation of its potential as a neuroprotective agent and treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime and its potential applications in other fields such as agriculture.
Synthesemethoden
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Wissenschaftliche Forschungsanwendungen
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been investigated for its potential as a herbicide.
Eigenschaften
IUPAC Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-8-7-13-5-4-6-19(18(13)12-15)21-26-20(22)14-9-16(24-2)11-17(10-14)25-3/h7-12H,4-6H2,1-3H3/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGJMVGASLKOC-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)
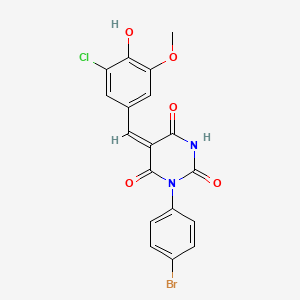
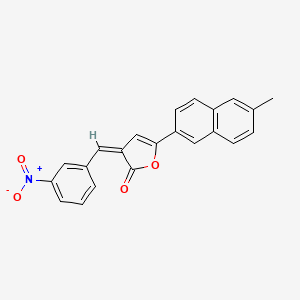
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)
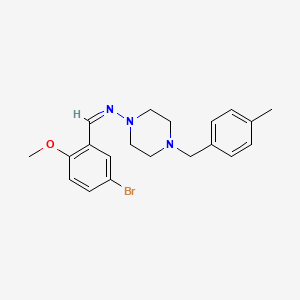
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)
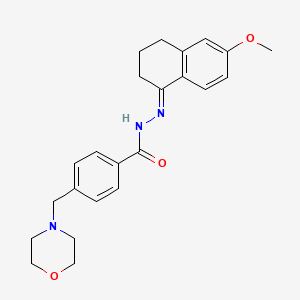
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)